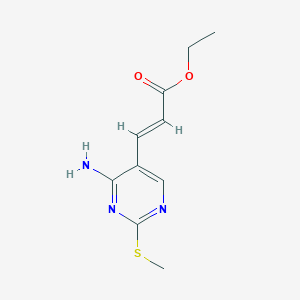

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate”, has been a topic of research in medicinal chemistry . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines have been described .

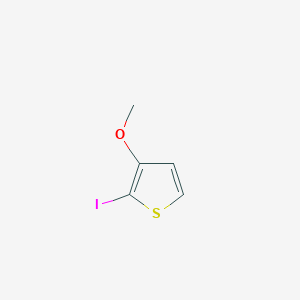

Molecular Structure Analysis

The molecular structure of “Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate” is based on a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . This core is substituted with an ethyl acrylate group and a methylthio group.

Applications De Recherche Scientifique

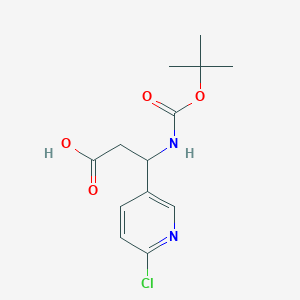

Novel Synthesis of Heterocyclic Compounds :Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate has been used in the synthesis of various heterocyclic compounds, including pyrido[3,2‐e]pyrimido[1,2‐c]pyrimidines, which are produced through thermal cyclization and alkaline hydrolysis processes (Dave & Shukla, 1997).

Antioxidant Activity Studies :In the exploration of antioxidant properties, ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate has been a key component in the synthesis of substituted pyrazolo[4, 5-e]-4H-pyrimido[2,3-b] benzimidazoles. These compounds are evaluated for their antioxidant activities, highlighting the potential medical and biological relevance of such derivatives (Ubale, Vartale, & Sontakke, 2017).

Synthesis of Mercaptopurine Analogues :Research has demonstrated that ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate can be used in the novel synthesis of 7-methylthiopyrazolo[1,5-a]pyrimidines, indicating its role in creating analogues of existing therapeutic compounds like mercaptopurine (Elgemeie, El-Ezbawy, Ali, & Mansour, 1994).

Chemical Structure Studies :The compound has been involved in studies examining the structure and reactivity of various heterocyclic compounds. For instance, research on the hydrogen-bonded ribbons in ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate revealed significant insights into the nonplanar nature of pyrimidine rings and supramolecular aggregation in similar compounds (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).

Synthesis of Benzimidazole Derivatives :Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate has been used to synthesize new representatives of hetarylketene aminals, such as ethyl 3,3-diamino-2-(2-p-tolylpyrimidin-4-yl)acrylate. This method demonstrates the utility of the compound in the assembly of pyrimidine rings, which is essential in the creation of benzimidazole derivatives (Dorokhov, Present, & Bogdanov, 1994).

Orientations Futures

The future directions for research on “Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate” and similar compounds involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

ethyl (E)-3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-3-15-8(14)5-4-7-6-12-10(16-2)13-9(7)11/h4-6H,3H2,1-2H3,(H2,11,12,13)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNLADVXCOTFLC-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN=C(N=C1N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN=C(N=C1N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442808 |

Source

|

| Record name | Ethyl (2E)-3-[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate | |

CAS RN |

211244-80-3 |

Source

|

| Record name | Ethyl (2E)-3-[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)

![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)

![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)